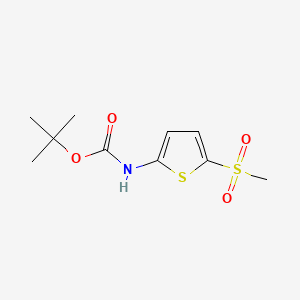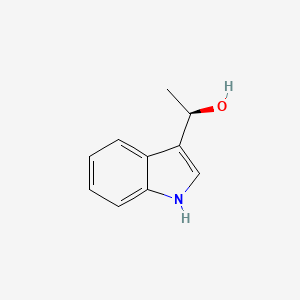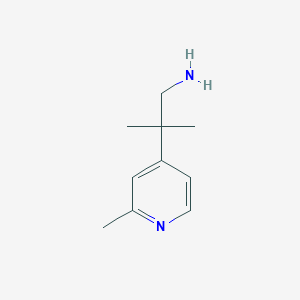![molecular formula C18H18N6O5 B13604905 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide is a complex organic compound with a unique structure that includes an azido group, a piperidinyl group, and an isoindolinyl group
Métodos De Preparación
The synthesis of 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide typically involves multiple steps, including the formation of the piperidinyl and isoindolinyl groups, followed by the introduction of the azido group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction of the azido group can yield amines, which can further react to form other derivatives.
Substitution: The compound can participate in substitution reactions, where the azido group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. .
Aplicaciones Científicas De Investigación
5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein modification and labeling due to the reactivity of the azido group.
Industry: It may be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound’s effects on biological pathways depend on its ability to modify proteins and other biomolecules through these reactions .
Comparación Con Compuestos Similares
Similar compounds include other azido-containing molecules and derivatives of piperidinyl and isoindolinyl groups. Compared to these compounds, 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds include:
- 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Other azido derivatives used in click chemistry .
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for innovation and discovery.
Propiedades
Fórmula molecular |
C18H18N6O5 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H18N6O5/c19-23-20-9-2-1-6-13(25)21-11-5-3-4-10-15(11)18(29)24(17(10)28)12-7-8-14(26)22-16(12)27/h3-5,12H,1-2,6-9H2,(H,21,25)(H,22,26,27) |
Clave InChI |
SOSWCJUZICQHGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















